molecular formula C14H20N2O B3169963 [(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine CAS No. 93865-34-0

[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine

Cat. No.: B3169963
CAS No.: 93865-34-0
M. Wt: 232.32 g/mol
InChI Key: NBIAXUGKHLQTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and dimethylamine.

    Reaction Conditions: The key step involves the alkylation of 5-methoxyindole with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like bromine or nitric acid can introduce substituents at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, the compound’s methoxy and dimethylamine groups can enhance its binding affinity and specificity towards certain biological targets.

Properties

IUPAC Name

1-(5-methoxy-1,2-dimethylindol-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-13(9-15(2)3)12-8-11(17-5)6-7-14(12)16(10)4/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIAXUGKHLQTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine
Reactant of Route 3
Reactant of Route 3
[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine
Reactant of Route 5
Reactant of Route 5
[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine
Reactant of Route 6
Reactant of Route 6
[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.